molecular formula C20H21N3O3S B2425198 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 941959-01-9

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate

Cat. No. B2425198
CAS RN: 941959-01-9
M. Wt: 383.47
InChI Key: AHVXXCOTGOFBEE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in the development of various drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific substituents present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary greatly depending on their specific structure and the biological target they interact with .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary greatly depending on their specific structure .

Future Directions

Benzothiazole derivatives are a promising class of compounds in medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of new benzothiazole derivatives with improved potency and selectivity for specific biological targets .

properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-22-9-11-23(12-10-22)20-21-17-8-7-16(13-18(17)27-20)26-19(24)14-25-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVXXCOTGOFBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate

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